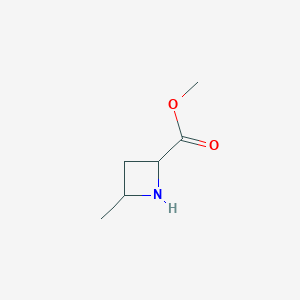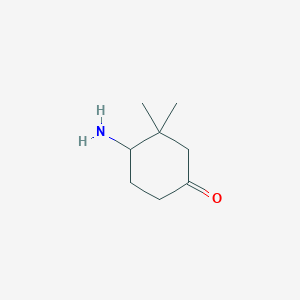![molecular formula C9H7FS B13566514 5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
5-Fluoro-2-methylbenzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-1-benzothiophene: is a heterocyclic aromatic compound that contains both sulfur and fluorine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the fluorine atom in the benzothiophene ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1-benzothiophene typically involves the introduction of a fluorine atom into the benzothiophene ring. One common method is the electrophilic fluorination of 2-methyl-1-benzothiophene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 5-fluoro-2-methyl-1-benzothiophene may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-methyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiophene derivatives.
Substitution: Halogenated benzothiophenes, alkylated benzothiophenes, aminated benzothiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-methyl-1-benzothiophene is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, 5-fluoro-2-methyl-1-benzothiophene is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparación Con Compuestos Similares
2-Methyl-1-benzothiophene: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-2-methyl-1-benzothiophene: Contains a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1-benzothiophene:
Uniqueness: The presence of the fluorine atom in 5-fluoro-2-methyl-1-benzothiophene distinguishes it from other benzothiophene derivatives. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical stability, reactivity, and biological activity. This makes 5-fluoro-2-methyl-1-benzothiophene a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H7FS |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 |
Clave InChI |
FAVZUSYZFCINCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


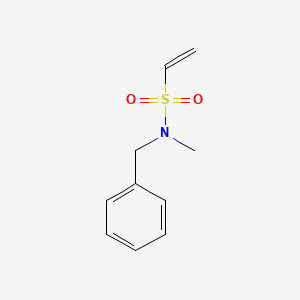
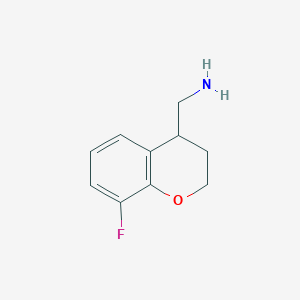


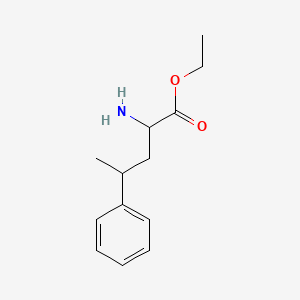
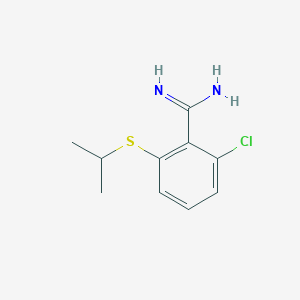
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
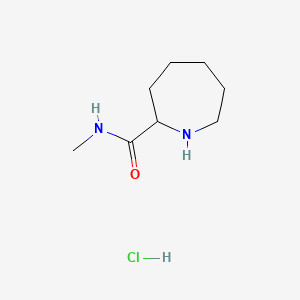
amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
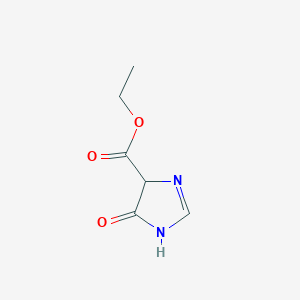
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
